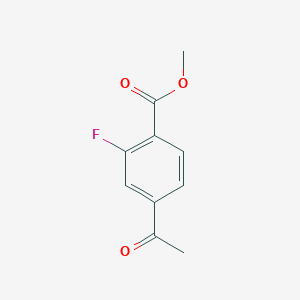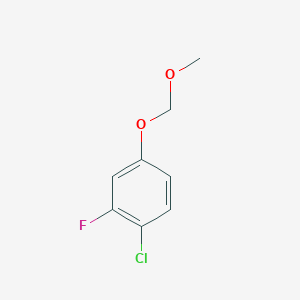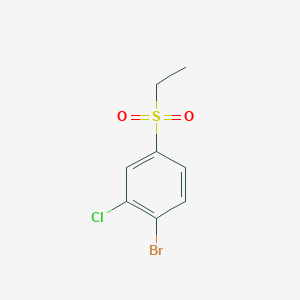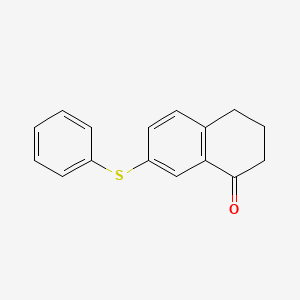
4-乙酰基-2-氟苯甲酸甲酯
描述
Methyl 4-acetyl-2-fluorobenzoate is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-acetyl-2-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-acetyl-2-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学
4-乙酰基-2-氟苯甲酸甲酯: 是一种可用于合成多种药物的化合物。其结构允许在生物活性分子中引入氟原子,这可以显着改变其生物活性。 例如,引入氟可以提高药物的代谢稳定性,使其在体内更不易降解 .
材料科学
在材料科学领域,该化合物可用于改变材料的表面性质。 含氟化合物以其疏水性而闻名,可以利用它来制造防水涂层或改变聚合物的表面能 .
农业化学
该化合物在制造杀虫剂和除草剂方面具有巨大潜力。 含氟化合物通常具有增强的生物活性,这可能导致开发出更有效的农业化学品,而对非目标生物的毒性可能更低 .
有机合成
4-乙酰基-2-氟苯甲酸甲酯: 是有机合成中的一个结构单元。 它可用于将乙酰基和氟苯甲酸基团引入更大的分子中,这是合成复杂有机化合物中的一项常见要求 .
分析化学
在分析化学领域,该化合物可用作色谱法或质谱法中的标准品或试剂。 其独特的质量和碎片模式可以帮助识别和量化类似的化合物 .
药物发现
该化合物在药物发现中具有应用,特别是在新型药物的计算机模拟评估中。 它可用于研究与生物靶标的相互作用,预测毒性并优化新型化合物的药物样性质 .
属性
IUPAC Name |
methyl 4-acetyl-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKZZOPOAWJQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)





![3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1457113.png)






![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)
